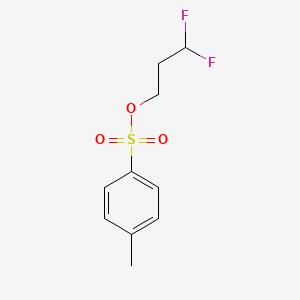

3,3-Difluoropropyl 4-methylbenzenesulfonate

Description

3,3-Difluoropropyl 4-methylbenzenesulfonate is a sulfonate ester characterized by a 4-methylbenzenesulfonate (tosyl) group linked to a 3,3-difluoropropyl chain. The difluoropropyl substituent introduces electronegative fluorine atoms, which may enhance stability, alter lipophilicity, or influence reactivity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C10H12F2O3S |

|---|---|

Molecular Weight |

250.26 g/mol |

IUPAC Name |

3,3-difluoropropyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C10H12F2O3S/c1-8-2-4-9(5-3-8)16(13,14)15-7-6-10(11)12/h2-5,10H,6-7H2,1H3 |

InChI Key |

VXAYMVNQMPQIHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoropropyl 4-methylbenzenesulfonate typically involves the reaction of 3,3-difluoropropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3,3-Difluoropropanol+4-Methylbenzenesulfonyl chloride→3,3-Difluoropropyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yield and purity of the product. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoropropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted products.

Hydrolysis: In the presence of water and a base, the sulfonate ester can be hydrolyzed to yield 3,3-difluoropropanol and 4-methylbenzenesulfonic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Nucleophilic Substitution: Substituted 3,3-difluoropropyl derivatives.

Hydrolysis: 3,3-Difluoropropanol and 4-methylbenzenesulfonic acid.

Reduction: 3,3-Difluoropropanol.

Scientific Research Applications

Chemistry: 3,3-Difluoropropyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of various fluorinated compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. It serves as a model compound for investigating the interactions of fluorinated molecules with biological targets.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of fluorinated drugs. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals, making 3,3-Difluoropropyl 4-methylbenzenesulfonate a valuable starting material.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3,3-Difluoropropyl 4-methylbenzenesulfonate involves its interaction with nucleophiles, leading to the formation of substituted products. The presence of fluorine atoms in the propyl chain enhances the compound’s reactivity, making it a versatile intermediate in various chemical reactions. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorinated vs. Non-Fluorinated Chains

- 3,3-Difluoropropyl 4-methylbenzenesulfonate: The 3,3-difluoropropyl group introduces strong electron-withdrawing effects, likely increasing the electrophilicity of the adjacent carbon and enhancing reactivity in SN2 reactions. Fluorine’s electronegativity may also improve thermal stability and reduce hydrolysis rates compared to non-fluorinated analogs.

- 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) (CAS 1255717-85-1): This compound features a bulky 3-phenylpropyl group and a bis-sulfonate structure. Its molecular weight (562.7 g/mol) and dual sulfonate groups contrast sharply with the monofunctional, smaller difluoropropyl derivative .

Functional Group Variations

- Phosphonofluoridates (e.g., 4-Methylpentyl isopropylphosphonofluoridate, CAS 1256555-00-6): Phosphonofluoridates (C9H20FO2P) share a fluorine-containing leaving group but differ in their core structure (phosphorus vs. sulfur). These compounds are typically more reactive in hydrolysis and alkylation due to the labile P–F bond, whereas sulfonates like 3,3-difluoropropyl tosylate exhibit slower degradation under similar conditions .

- 3-Amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide (CAS 1017465-34-7): This sulfonamide derivative replaces the sulfonate ester with a sulfonamide group. The amino and methoxy substituents enhance solubility in polar solvents but reduce electrophilicity, making it less reactive in alkylation reactions compared to sulfonate esters .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Functional Group | Reactivity Notes |

|---|---|---|---|---|

| 3,3-Difluoropropyl 4-methylbenzenesulfonate | ~260 (estimated) | 3,3-difluoropropyl | Sulfonate ester | High electrophilicity, moderate stability |

| 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) | 562.7 | 3-phenylpropyl, bis-sulfonate | Sulfonate ester | Low reactivity due to steric bulk |

| 4-Methylpentyl isopropylphosphonofluoridate | 210.22 | 4-methylpentyl | Phosphonofluoridate | Rapid hydrolysis, high toxicity |

| 3-Amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide | 258.34 | 3-methoxypropyl, amino | Sulfonamide | Polar, low electrophilicity |

Key Research Findings

Reactivity Trends: Sulfonate esters with fluorinated alkyl chains (e.g., 3,3-difluoropropyl) are predicted to exhibit faster alkylation kinetics than non-fluorinated analogs like 1-(3-phenylpropyl) derivatives, based on electronic effects .

Stability: Phosphonofluoridates degrade more rapidly under basic conditions than sulfonate esters due to P–F bond lability, limiting their utility in prolonged reactions .

Biological Interactions : Sulfonamides (e.g., CAS 1017465-34-7) are often designed for pharmaceutical applications, whereas sulfonate esters like 3,3-difluoropropyl tosylate are more commonly employed as synthetic intermediates .

Biological Activity

3,3-Difluoropropyl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 3,3-difluoropropyl 4-methylbenzenesulfonate can be represented as follows:

- Chemical Formula : C₉H₁₀F₂O₃S

- Molecular Weight : 224.24 g/mol

The synthesis of this compound typically involves the introduction of difluoropropyl groups into a sulfonate framework. Various synthetic methodologies have been explored, including the use of fluorinated reagents and coupling reactions with aromatic compounds to achieve the desired sulfonate ester .

Mechanisms of Biological Activity

Research indicates that 3,3-difluoropropyl 4-methylbenzenesulfonate exhibits several biological activities, particularly as an inhibitor in various biochemical pathways. Notably, it has been studied for its potential role as an NLRP3 (NOD-like receptor family pyrin domain containing 3) inhibitor, which is significant in inflammatory responses and certain disease states .

Inhibition Studies

- NLRP3 Inhibition : The compound has shown promising results in inhibiting NLRP3 activation in THP-1 cell assays, which are used to model human monocyte behavior in response to inflammatory stimuli. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

- Antiviral Activity : There is also evidence suggesting that derivatives of this compound may possess antiviral properties, particularly against hepatitis C virus (HCV) protease activity, indicating its utility in antiviral drug development .

Case Studies and Experimental Findings

A variety of studies have been conducted to evaluate the biological activity of 3,3-difluoropropyl 4-methylbenzenesulfonate:

Table 1: Summary of Biological Activity Studies

Toxicity and Environmental Impact

While exploring the biological activity, it is crucial to consider the toxicity profile and environmental impact of 3,3-difluoropropyl 4-methylbenzenesulfonate:

- Toxicity Assessments : Initial assessments indicate that this compound may pose risks to aquatic life, with reported LC50 values for fish at approximately 4.6 mg/L and EC50 values for water fleas around 12 mg/L .

- Environmental Persistence : The compound is noted for not being easily degradable in environmental conditions, raising concerns about its accumulation and long-term ecological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.